
1,3,5-Tritert-butyl-2-isocyanobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tritert-butyl-2-isocyanobenzene is a chemical compound with the molecular formula C19H29N and a molecular weight of 271.44 g/mol . It is also known by other names such as 2,4,6-tri-tert-butylphenyl isonitrile and supermesityl isonitrile . This compound is characterized by the presence of three tert-butyl groups attached to a benzene ring, along with an isocyanide functional group.
Métodos De Preparación
Análisis De Reacciones Químicas
1,3,5-Tritert-butyl-2-isocyanobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the isocyanide group to other functional groups.
Substitution: The tert-butyl groups can undergo substitution reactions with suitable reagents.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3,5-Tritert-butyl-2-isocyanobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it useful in studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3,5-tritert-butyl-2-isocyanobenzene involves its interaction with specific molecular targets and pathways. The isocyanide group can form strong bonds with metal ions, making it a valuable ligand in coordination chemistry. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
1,3,5-Tritert-butyl-2-isocyanobenzene can be compared with other similar compounds such as:
1,3,5-Tritert-butylbenzene: Lacks the isocyanide group, making it less reactive in certain chemical reactions.
2,4,6-Tri-tert-butylphenyl isocyanide: Another name for the same compound, highlighting its structural features.
The uniqueness of this compound lies in its combination of tert-butyl groups and an isocyanide functional group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
69847-28-5 |
|---|---|
Fórmula molecular |
C19H29N |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
1,3,5-tritert-butyl-2-isocyanobenzene |
InChI |
InChI=1S/C19H29N/c1-17(2,3)13-11-14(18(4,5)6)16(20-10)15(12-13)19(7,8)9/h11-12H,1-9H3 |
Clave InChI |
JTBCCXURHCRKGM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[N+]#[C-])C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


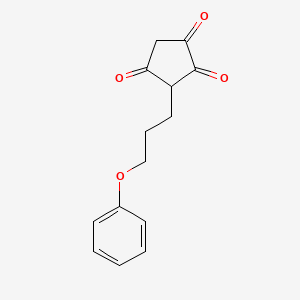
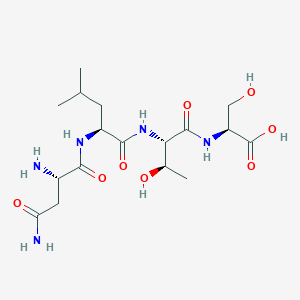
![Methyl 4-{ethyl[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B14466644.png)
![6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B14466654.png)
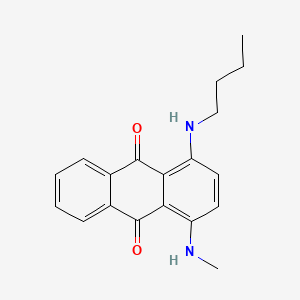
![2-{[(2-Methyloctyl)oxy]methyl}oxirane](/img/structure/B14466676.png)

![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]propanedioic acid](/img/structure/B14466689.png)

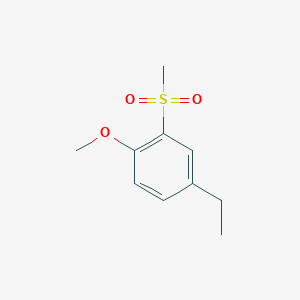
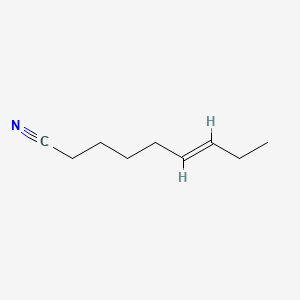
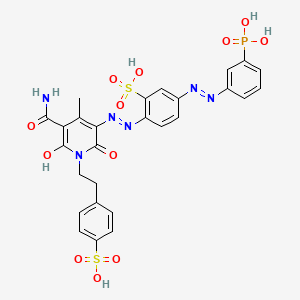
![2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole]](/img/structure/B14466721.png)

